Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid

Description

Systematic IUPAC Name and Alternative Chemical Designations

The systematic IUPAC name for this compound is (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid . This designation reflects its stereochemical configuration and functional groups:

- A cyclopentane ring substituted at positions 1 and 2.

- A tert-butoxycarbonyl (Boc) group attached to the amino moiety at position 2.

- A carboxylic acid group at position 1.

Alternative names include:

- 1R,2S-2-tert-butoxycarbonyl amino cyclopentanecarboxylic acid.

- cis-2-Bocamino-cyclopentanecarboxylic acid.

- (1R,2S)-2-(N-Boc-amino)cyclopentanecarboxylic acid.

These variants emphasize the Boc-protected amino group and the cis arrangement of substituents on the cyclopentane ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₉NO₄ indicates the presence of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. The molecular weight is 229.28 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 11 | 12.01 | 132.11 |

| H | 19 | 1.01 | 19.19 |

| N | 1 | 14.01 | 14.01 |

| O | 4 | 16.00 | 64.00 |

| Total | 229.28 |

The Boc group (C₄H₉O₂) and cyclopentane backbone dominate the molecular structure, while the carboxylic acid and carbamate functional groups contribute to its reactivity.

Stereochemical Configuration: (1R,2S) vs. (1S,2R) Isomerism

The compound exhibits cis stereochemistry , where the Boc-protected amino group and carboxylic acid reside on the same face of the cyclopentane ring. The (1R,2S) configuration is explicitly confirmed by its IUPAC name. Key stereochemical distinctions include:

Enantiomeric Pair :

- (1R,2S) -isomer: The Boc group and carboxylic acid are cis-oriented, with specific spatial arrangements dictated by the R and S configurations at C1 and C2, respectively.

- (1S,2R) -isomer: The mirror-image configuration, which is not commercially prevalent but synthesized for specialized applications.

Synthesis Challenges :

The stereochemical integrity of the (1R,2S) isomer is critical for its use in peptide synthesis, where spatial arrangement affects biological activity.

CAS Registry Numbers and PubChem CID Cross-Referencing

The compound is associated with multiple registry identifiers, reflecting its stereochemical and isomeric variations:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 136315-70-3 | |

| PubChem CID | 1268160 | |

| Related CAS Numbers | 855863-93-3* | |

| Related PubChem CID | 5224745* |

*Note: The CAS 855863-93-3 and PubChem CID 5224745 correspond to 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid , a structural isomer with the Boc group at position 3.

Cross-referencing these identifiers ensures precise compound tracking in chemical databases and regulatory documentation.

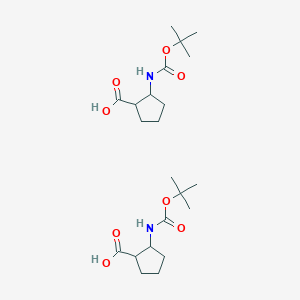

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H38N2O8 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/2C11H19NO4/c2*1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h2*7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

InChI Key |

FWEYQMHGTXLBRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O.CC(C)(C)OC(=O)NC1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid revolves around two primary objectives: (i) introducing the tert-butoxycarbonyl (Boc) protecting group to the amine and (ii) establishing the cis-configuration of the cyclopentane ring. Key approaches include:

Boc Protection of Cis-1-Aminocyclopentanecarboxylic Acid

The most direct route involves reacting cis-1-aminocyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The cis-configuration is preserved by maintaining mild temperatures (0–25°C) and avoiding prolonged exposure to acidic or basic conditions that could epimerize the stereocenter.

Resolution of Racemic Mixtures

When starting from racemic 1-aminocyclopentanecarboxylic acid, chiral resolution techniques such as enzymatic kinetic resolution or diastereomeric salt formation are employed. For example, using L-tartaric acid as a resolving agent selectively crystallizes the cis-isomer from a racemic mixture, achieving enantiomeric excess (ee) >98%.

Detailed Methodologies and Optimization

Small-Scale Laboratory Synthesis

Stepwise Boc Protection

Procedure :

- Dissolve cis-1-aminocyclopentanecarboxylic acid (1.0 eq) in DCM (10 mL/g).

- Add TEA (1.2 eq) and Boc₂O (1.1 eq) at 0°C.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and dry over Na₂SO₄.

- Purify via recrystallization (ethyl acetate/hexane).

Yield : 75–85%

Purity : >99% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of cis-1-aminocyclopentanecarboxylic acid, Boc₂O, and DMAP in acetonitrile (ACN) heated at 80°C for 15 minutes achieves 90% conversion.

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors replace batch systems to enhance mixing and heat transfer:

Reactor Setup :

- Feed Stream 1 : cis-1-aminocyclopentanecarboxylic acid in THF.

- Feed Stream 2 : Boc₂O and TEA in THF.

- Residence Time : 30 minutes at 50°C.

Output :

Stereochemical Control and Analytical Validation

Monitoring Cis/Trans Ratios

Reverse-phase HPLC with chiral columns (Chiralpak IC-3) resolves cis and trans isomers. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) provide baseline separation. Nuclear Overhauser effect (NOE) NMR spectroscopy confirms the cis-configuration through spatial proximity of the Boc-protected amine and carboxylic acid protons.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Cis-Selectivity |

|---|---|---|

| Temperature | 0–25°C | Prevents epimerization |

| Solvent | DCM or THF | Enhances Boc₂O solubility |

| Base | TEA or DMAP | Accelerates acylation |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Comparative Analysis of Synthetic Routes

Boc Protection vs. Alternative Strategies

While Boc protection dominates, alternative methods include:

- Carbobenzyloxy (Cbz) Protection : Requires hydrogenolysis for deprotection, complicating large-scale synthesis.

- Fmoc Protection : Limited by light sensitivity and higher cost.

Advantages of Boc Protection :

Challenges and Mitigation Strategies

Epimerization During Synthesis

Prolonged exposure to bases or heat induces trans-isomer formation. Mitigation includes:

Purification Difficulties

The polar nature of the compound complicates crystallization. Gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, depending on the reagents used.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of the carboxylic acid group.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

Peptide Bonds: Coupling reactions result in the formation of peptides and other complex molecules.

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid is as a pharmaceutical intermediate. It serves as a building block for the synthesis of various bioactive compounds, particularly in the development of amino acids and peptides. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amines, allowing for selective reactions without interfering with other functional groups.

Case Study: Synthesis of Peptide Derivatives

In a study focusing on the synthesis of peptide derivatives, this compound was utilized to introduce cyclopentane moieties into peptide structures. This modification aimed to enhance the biological activity and stability of the resulting peptides. The study demonstrated that incorporating this compound improved the binding affinity of peptides to their respective targets, showcasing its utility in drug design and development .

Organic Synthesis

This compound plays a significant role in organic synthesis beyond pharmaceuticals. Its unique cyclopentane structure allows for the exploration of novel synthetic pathways and reactions.

Synthetic Pathway Exploration

Researchers have explored various synthetic pathways involving this compound, particularly in the context of asymmetric synthesis. The compound's chirality and functional groups enable chemists to design reactions that yield specific enantiomers, which are crucial in synthesizing chiral drugs .

Research Applications

This compound has also found applications in academic research, particularly in studies focused on chirality and stereochemistry. Researchers utilize this compound as a model compound to investigate reaction mechanisms and stereochemical outcomes.

Case Study: Chirality Studies

A notable research project examined the stereochemical behavior of this compound under various reaction conditions. The findings indicated that the compound could serve as a reliable substrate for studying diastereoselectivity, providing insights into how steric hindrance influences reaction pathways .

Mechanism of Action

The mechanism of action of cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid, allowing for selective reactions at the amino group. The Boc group prevents unwanted side reactions, ensuring that the desired peptide bonds are formed. Once the Boc group is removed, the free amino group can participate in further reactions, leading to the formation of the final peptide or protein.

Comparison with Similar Compounds

Data Table: Structural and Physical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature(s) |

|---|---|---|---|---|---|

| Cis-2-(Boc-amino)-1-cyclopentanecarboxylic acid | 136315-70-3 | C₁₁H₁₉NO₄ | 229.28 | 90–94 / 245–250* | Rigid cyclopentane core |

| Cis-2-(Boc-amino)cyclohexanecarboxylic acid | 63216-49-9 | C₁₂H₂₁NO₄ | 243.29 | 127–133 | Flexible cyclohexane ring |

| 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.21 | 178 | Strained cyclopropane ring |

| Cis-2-(Boc-amino)cyclopent-3-ene-1-carboxylic acid | 959746-05-5 | C₁₁H₁₇NO₄ | 227.26 | N/A | Unsaturated cyclopentene derivative |

*Melting point discrepancy noted between sources .

Biological Activity

Cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid, also known as (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid, is a synthetic compound commonly used in organic chemistry and pharmaceutical research. This compound is particularly notable for its protective group properties, but its biological activity, though less extensively studied, is an area of growing interest.

Before delving into the biological activity, it is essential to understand the chemical structure and properties of this compound. It has a molecular formula of C₁₁H₁₉NO₄, a molecular weight of 229.28 g/mol, and a CAS number of 136315-70-3 .

Protective Group and Synthetic Intermediates

The primary biological relevance of this compound lies in its use as a synthetic intermediate, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protective group for amines, which helps in the selective modification of amino acids during peptide synthesis. This protective group is crucial for preventing unwanted reactions and ensuring the integrity of the amino acid during the synthesis process.

Peptide Synthesis and Drug Development

In the context of peptide synthesis, the Boc group in this compound is crucial. Here is an example of how this compound might be used:

| Step | Reaction | Purpose |

|---|---|---|

| 1. Protection | Attachment of Boc group to the amine | Protect the amine group from unwanted reactions |

| 2. Activation | Activation of the carboxyl group | Prepare the carboxyl group for peptide bond formation |

| 3. Coupling | Formation of the peptide bond | Link the protected amino acid to another amino acid or peptide chain |

| 4. Deprotection | Removal of the Boc group | Expose the amine group for further reactions or final product formation |

This process is essential in the synthesis of biologically active peptides and proteins .

Analogous Compounds

Compounds with similar structures, such as cis-2-tert-butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid, have been studied for their potential biological activities. For example, the methyl-substituted analog has a CAS number of 1965310-30-8 and is used in synthetic chemistry. While direct biological activity data for these compounds is scarce, their structural similarity suggests potential applications in bioactive molecule synthesis .

Safety and Handling

This compound is classified as an irritant, and proper handling and storage procedures are necessary. It should be stored at ambient temperatures, and handling should be done with appropriate protective gear to avoid skin and eye irritation .

Q & A

What are the optimal conditions for synthesizing Cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on a cyclopentane backbone, followed by carboxylation. Key steps include:

- Boc Protection: Reacting 2-amino-1-cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF) to protect the amine .

- Cyclopentane Ring Stability: Ensuring the cyclopentane ring remains intact during carboxylation; anhydrous conditions and low temperatures (0–5°C) are critical to prevent ring-opening side reactions .

- Purification: Use recrystallization (ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane) to isolate the product, with purity verified by HPLC (>95%) .

How can researchers validate the structural integrity of this compound post-synthesis?

Level: Basic

Methodological Answer:

Employ a combination of analytical techniques:

- Melting Point Analysis: Compare observed mp (245–250°C) with literature values . Deviations >5°C suggest impurities.

- Spectroscopic Characterization:

- ¹H/¹³C NMR: Confirm Boc group presence (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and cyclopentane ring protons (δ 1.5–2.5 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (Boc carbamate: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .

- HPLC/MS: Ensure a single peak (C11H19NO4, [M+H]⁺ = 230.1) and rule out byproducts .

How should researchers address discrepancies in reported melting points?

Level: Advanced

Methodological Answer:

Literature mp ranges (e.g., 245–250°C ) may vary due to:

- Polymorphism: Test recrystallization solvents (e.g., DMSO vs. ethanol) to isolate stable crystalline forms.

- Impurity Profile: Use preparative HPLC or column chromatography to remove residual Boc anhydride or cyclopentane derivatives.

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to detect phase transitions or decomposition events overlapping with mp measurements .

What strategies are effective for incorporating this compound into peptide synthesis?

Level: Advanced

Methodological Answer:

The compound’s carboxylic acid and Boc-protected amine enable its use as a constrained cyclic amino acid analog in peptides:

- Coupling Reactions: Activate the carboxylic acid with HATU/DIPEA in DMF for amide bond formation. Steric hindrance from the cyclopentane ring may require extended reaction times (24–48 hrs) .

- Boc Deprotection: Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1 hr) to remove the Boc group without cleaving the cyclopentane backbone .

- Conformational Analysis: Employ circular dichroism (CD) or NMR to assess how the rigid cyclopentane affects peptide secondary structure .

How does the compound’s stability vary under acidic or basic conditions?

Level: Advanced

Methodological Answer:

- Acidic Conditions: Boc groups are labile in strong acids (e.g., TFA), but the cyclopentane-carboxylic acid remains stable. Monitor degradation via TLC (Rf shift) or LC-MS over 1–6 hrs .

- Basic Conditions: The carboxylic acid may deprotonate (pH >10), forming a carboxylate that enhances solubility but risks esterification in alcoholic solvents. Use buffered aqueous solutions (pH 7–8) for long-term storage .

How to resolve contradictions in biological activity data for derivatives of this compound?

Level: Advanced

Methodological Answer:

Discrepancies in enzyme inhibition or receptor binding studies may arise from:

- Stereochemical Purity: Verify enantiomeric excess (>99%) via chiral HPLC. Even minor impurities (e.g., trans-isomers) can skew results .

- Solvent Effects: Compare activity in polar (DMSO/PBS) vs. apolar (lipid bilayer-mimetic) environments to assess membrane permeability .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.